molecular formula C9H16N4 B15274650 N,5,6-Triethyl-1,2,4-triazin-3-amine

N,5,6-Triethyl-1,2,4-triazin-3-amine

Cat. No.: B15274650
M. Wt: 180.25 g/mol
InChI Key: SVCHCAYETKIAME-UHFFFAOYSA-N
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Description

N,5,6-Triethyl-1,2,4-triazin-3-amine is a chemical compound with the molecular formula C9H16N4 and a molecular weight of 180.25 g/mol . This organic building block belongs to the 1,2,4-triazine family, a class of nitrogen-containing heterocycles known for their significant potential in medicinal chemistry and materials science. Researchers are particularly interested in 1,2,4-triazine derivatives due to their wide range of biological activities. Scientific literature has documented that various fused and substituted 1,2,4-triazines exhibit potent pharmacological properties, including anticancer , antimicrobial , and antiviral activities . Furthermore, triazine derivatives frequently serve as versatile ligands in coordination chemistry. They can form complexes with metal ions like silver(I), which have been explored for their enhanced biological activity and unique structural characteristics . The specific substitution pattern of this compound may influence its binding affinity and mechanism of action in biological or chemical systems, making it a valuable compound for developing new therapeutic agents or functional materials. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Please refer to the Safety Data Sheet for proper handling and storage conditions.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

N,5,6-triethyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C9H16N4/c1-4-7-8(5-2)12-13-9(11-7)10-6-3/h4-6H2,1-3H3,(H,10,11,13)

InChI Key

SVCHCAYETKIAME-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NC(=N1)NCC)CC

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of N,5,6-Triethyl-1,2,4-Triazin-3-Amine

This compound features a 1,2,4-triazine ring substituted with three ethyl groups at positions 1, 5, and 6, and an amine group at position 3. Its molecular formula (C₉H₁₆N₄) and SMILES notation (CCC1=C(N=NC(=N1)NCC)CC) indicate a compact, lipophilic structure with potential hydrogen-bonding sites. The ethyl groups introduce steric hindrance, influencing reaction kinetics and regioselectivity during synthesis.

Synthetic Pathways for this compound

Cyclocondensation of Ethyl-Substituted Precursors

Cyclocondensation reactions offer a direct route to construct the triazine ring while incorporating ethyl groups. A method adapted from pyridazino-triazino-thiadiazine syntheses involves reacting ethyl-substituted hydrazines with nitriles or carbonyl compounds. For example:

  • Reagents : Ethylhydrazine and β-keto nitriles.
  • Conditions : Reflux in ethanol for 12–24 hours.
  • Mechanism : Nucleophilic attack by hydrazine on the nitrile group, followed by cyclization and dehydrogenation.

This method yields moderate regioselectivity but requires stringent temperature control to avoid polysubstitution.

Sequential Alkylation of 1,2,4-Triazin-3-Amine

A stepwise approach involves alkylating a pre-formed triazin-3-amine core. Drawing from triazine chloride substitution protocols:

  • Step 1 : Synthesize 3-amino-1,2,4-triazine via cyclization of amidines.
  • Step 2 : Alkylate positions 1, 5, and 6 using ethyl bromide in the presence of triethylamine (TEA) as a base.
    • Solvent : 1,4-Dioxane/water (1:1).
    • Temperature : 60–80°C.
    • Yield : 40–55% after purification.
Table 1: Alkylation Conditions and Outcomes
Alkylating Agent Solvent Base Temperature (°C) Yield (%)
Ethyl bromide 1,4-Dioxane/H₂O Triethylamine 70 48
Ethyl iodide DMF K₂CO₃ 80 52

Metal-Catalyzed Cross-Coupling

Copper-mediated reactions, as demonstrated in 5,6-dimethyl-1,2,4-triazin-3-amine synthesis, provide an alternative:

  • Catalyst : CuCN (10 mol%).
  • Substrates : Ethylamine and cyanamide derivatives.
  • Solvent : CH₃CN/CH₃OH (7:3).
  • Outcome : Forms triazine core with adjacent ethyl groups via C–N coupling.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates by stabilizing transition states. However, aqueous mixtures improve solubility of intermediates, as seen in 4,6-dimethoxy-triazine syntheses.

Temperature and Reaction Time

  • Cyclocondensation : Prolonged reflux (>20 hours) increases yield but risks decomposition.
  • Alkylation : Elevated temperatures (70–80°C) accelerate substitution but may promote side reactions like over-alkylation.

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactions in biphasic systems, boosting yields by 15–20%.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Ethyl groups appear as triplets (δ 1.2–1.4 ppm) and quartets (δ 2.5–3.0 ppm). The amine proton resonates near δ 5.6 ppm.
  • IR Spectroscopy : N–H stretches at 3300–3400 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ confirm triazine ring formation.

Crystallography

Single-crystal X-ray diffraction of analogous compounds reveals intermolecular N–H···N hydrogen bonds, forming zigzag supramolecular architectures. This data validates the planar triazine structure and substitution pattern.

Challenges and Limitations

  • Regioselectivity : Introducing ethyl groups at positions 1, 5, and 6 without contaminating isomers remains difficult.
  • Purification : Ethyl derivatives exhibit low polarity, necessitating silica gel chromatography or recrystallization from ethanol/water mixtures.
  • Scalability : Metal-catalyzed methods face cost barriers at industrial scales.

Chemical Reactions Analysis

Types of Reactions: N,5,6-Triethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.

    Electrophilic Addition: Electrophiles such as halogens and acids can be used under acidic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of N,5,6-Triethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins involved in various biological processes . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
N,5,6-Triethyl-1,2,4-triazin-3-amine N-, 5-, 6-Ethyl C₉H₁₆N₄* ~180.25* High lipophilicity (predicted)
5,6-Dimethyl-1,2,4-triazin-3-amine 5-, 6-Methyl C₅H₈N₄ 124.15 Moderate hydrophobicity
5,6-Diphenyl-1,2,4-triazin-3-amine 5-, 6-Phenyl C₁₅H₁₂N₄ 248.29 High rigidity, π-π stacking potential
6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine (T4G) 5-Phenyl, 6-heteroaryl C₁₆H₁₅N₅ 289.33 Enhanced A2A receptor binding

*Estimated based on triethyl substitution.

Key Observations :

  • Lipophilicity : Ethyl groups in N,5,6-triethyl-triazin-3-amine likely increase membrane permeability compared to dimethyl or phenyl analogues.
  • Steric Effects : Bulkier substituents (e.g., phenyl in 5,6-diphenyl derivatives) may hinder receptor access but improve stability via π-π interactions .

Implications for N,5,6-Triethyl-triazin-3-amine :

  • Ethyl groups may alter binding kinetics at adenosine receptors compared to phenyl or heteroaryl substituents. Increased hydrophobicity could enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.

Q & A

Q. Q: What is a reliable method for synthesizing N,5,6-Triethyl-1,2,4-triazin-3-amine, and how can its purity be verified?

A: The compound can be synthesized via alkylation of a triazine precursor using ethylating agents (e.g., ethyl iodide) under basic conditions. A protocol analogous to the methylation of 5,6-dimethyl-1,2,4-triazin-3-amine (yielding 3-amino-1,5,6-trimethyl-triazinium iodide) can be adapted by substituting methyl with ethyl groups . Post-synthesis, purity is assessed using HPLC or TLC, while structural confirmation requires 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). The ethyl groups’ chemical shifts in NMR (~1.2 ppm for CH3_3, ~2.5 ppm for CH2_2) distinguish them from methyl analogs .

Advanced Reactivity and Mechanistic Insights

Q. Q: How do steric and electronic effects of ethyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

A: Ethyl groups introduce steric hindrance and electron-donating effects, slowing reactions compared to methyl analogs. For example, in Sonogashira coupling (used for ethynyl-triazine synthesis), bulky substituents reduce yields due to restricted access to reactive sites . Kinetic studies (e.g., monitoring reaction rates via UV-Vis or 19^19F NMR) and computational modeling (DFT) can quantify these effects. Ethyl groups may also stabilize intermediates through hyperconjugation, altering regioselectivity .

Structural Elucidation Techniques

Q. Q: What advanced techniques are recommended for resolving ambiguities in the molecular geometry of this compound?

A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for precise bond length/angle determination, as demonstrated for methyl-substituted triazines . If crystallization fails, rotational spectroscopy or electron diffraction can provide gas-phase structures. Complement with 1^1H-15^15N HMBC NMR to confirm amine group positioning and intramolecular hydrogen bonding patterns .

Coordination Chemistry Applications

Q. Q: How can this compound be utilized as a ligand in coordination complexes?

A: The triethyl-triazine acts as a multidentate ligand, binding via the amine and adjacent nitrogen atoms. For example, reaction with transition metals (e.g., Cu2+^2+ or Ru3+^3+) under anhydrous conditions forms complexes characterized by XANES, EPR, or magnetic susceptibility measurements. Ethyl groups enhance solubility in nonpolar solvents, enabling catalysis studies in hydrophobic environments .

Biological Activity Profiling

Q. Q: What methodological approaches are suitable for evaluating the biological activity of this compound?

A:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., adenosine receptors, as seen for fluorophenyl-triazine analogs) using 3^3H-labeled antagonists .
  • In Vitro Cytotoxicity : MTT assays on cancer cell lines, comparing IC50_{50} values to methyl-substituted derivatives to assess alkyl chain impact .
  • Enzyme Inhibition : Kinetic analysis (e.g., Michaelis-Menten plots) to test inhibition of target enzymes like kinases or oxidoreductases .

Computational Modeling and SAR Studies

Q. Q: How can computational tools aid in structure-activity relationship (SAR) studies of this compound derivatives?

A:

  • Docking Simulations : Use homology models (e.g., A2B_{2B} adenosine receptor in PDB ID 3UZA) to predict binding modes .
  • MD Simulations : Analyze ethyl group flexibility and hydrophobic interactions over 100-ns trajectories.
  • QSAR Modeling : Corinate substituent bulk (e.g., molar refractivity) with bioactivity data to design optimized analogs .

Handling Contradictions in Spectroscopic Data

Q. Q: How should researchers resolve discrepancies between experimental and theoretical spectroscopic data for triethyl-triazin-3-amine derivatives?

A:

Cross-Validation : Compare NMR/IR data with DFT-calculated spectra (e.g., B3LYP/6-311+G(d,p)) to identify outliers.

Isotopic Labeling : Use 15^15N-labeled amines to clarify ambiguous coupling patterns in 1^1H NMR .

Crystallographic Refinement : Re-examine SC-XRD data with SHELXL to correct for thermal motion artifacts .

Stability and Degradation Pathways

Q. Q: What factors influence the hydrolytic stability of this compound, and how can degradation products be identified?

A: Hydrolysis under acidic/basic conditions targets the triazine ring, forming urea or cyanuric acid derivatives. Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH, monitored via LC-MS, identify major degradants. Ethyl groups may retard hydrolysis compared to methyl analogs due to increased hydrophobicity .

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